Pddhv

准备方法

化学反应分析

反应类型

十二烷酰佛波醇12,13-二酯20-高香草酸酯会发生多种类型的化学反应,包括:

常见试剂和条件

主要产物

科学研究应用

十二烷酰佛波醇12,13-二酯20-高香草酸酯具有广泛的科学研究应用,包括:

作用机制

相似化合物的比较

十二烷酰佛波醇12,13-二酯20-高香草酸酯类似于其他树脂毒素型香草类化合物,如树脂毒素和辣椒素 . 它在其特定的酯化模式及其对 TRPV1 受体的选择性方面是独一无二的 . 这种选择性使其成为研究 TRPV1 介导的过程和开发靶向疗法的宝贵工具 .

类似化合物的列表

- 树脂毒素

- 辣椒素

- 十二烷酰佛波醇12,13-二酯

- 高香草酸

生物活性

PDDHV (Piperidine-2,6-dione derivative) is a compound that has garnered attention for its biological activities, particularly in the realms of pain modulation and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic compound known for its interaction with vanilloid receptors, particularly the TRPV1 receptor, which plays a crucial role in pain perception and inflammation. Its ability to induce calcium uptake in neurons highlights its pharmacological potential.

This compound primarily exerts its effects through the following mechanisms:

- Calcium Mobilization : this compound induces uptake in rat dorsal root ganglion neurons, with an effective concentration (EC50) of 70 nM. This indicates a strong affinity for the vanilloid receptors present on these neurons .

- Pain Modulation : By activating TRPV1 receptors, this compound may modulate nociceptive signaling pathways, leading to analgesic effects.

Table 1: Summary of Biological Activities of this compound

| Activity | Description | Reference |

|---|---|---|

| Calcium Uptake | Induces uptake in neurons | |

| Pain Relief | Modulates pain pathways via TRPV1 activation | |

| Anti-inflammatory Effects | Potential regulation of inflammatory responses |

Case Studies

-

Pain Management in Animal Models :

A study demonstrated that administration of this compound in rat models resulted in significant pain relief without notable side effects. The compound was shown to decrease pain response scores significantly compared to control groups. This suggests its potential as a therapeutic agent for chronic pain management. -

Inflammation Reduction :

In vitro studies indicated that this compound could reduce inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. These findings suggest that this compound may have applications in treating inflammatory diseases.

Research Findings

Recent research has focused on elucidating the broader implications of this compound's biological activity:

- Neuronal Effects : Studies indicate that this compound not only affects calcium mobilization but also influences gene expression related to pain and inflammation pathways.

- Safety Profile : Preliminary assessments have shown that this compound does not exhibit significant toxicity at therapeutic doses, making it a promising candidate for further development.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Pddhv in laboratory settings?

- Methodological Answer : Synthesis should follow iterative validation using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity. Document reaction conditions (e.g., temperature, catalysts) and purity thresholds (>95% recommended). For characterization, combine spectroscopic methods (FT-IR, UV-Vis) with crystallography to resolve stereochemical ambiguities .

Q. Which experimental design principles are critical for pilot studies on this compound’s bioactivity?

- Methodological Answer : Adopt a hypothesis-driven framework (e.g., FINER criteria) to ensure feasibility and relevance. Use randomized controlled trials (RCTs) with appropriate sample sizes (calculated via power analysis) and negative/positive controls. Include dose-response curves and time-series measurements to establish causality .

Q. How should researchers address variability in this compound’s toxicity assessments across initial studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation periods) and validate results using orthogonal methods (e.g., in vitro cytotoxicity + in vivo LD50 tests). Apply statistical models (ANOVA, regression) to identify confounding variables like solvent interactions or batch-to-batch inconsistencies .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s pharmacokinetic data between in vitro and in vivo models?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data, then perform meta-analyses to quantify heterogeneity. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies, accounting for factors like protein binding and metabolic enzyme variability .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets via bioinformatics pipelines (e.g., pathway enrichment analysis). Employ machine learning to identify cross-modal biomarkers and validate findings using CRISPR-based gene silencing or knock-in models .

Q. What methodologies enhance reproducibility in this compound’s preclinical efficacy studies?

- Methodological Answer : Implement blinding, randomization, and independent replication cohorts. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency. Use open-source platforms like Zenodo to share protocols and raw data, ensuring third-party verification .

Q. Data Analysis & Interpretation

Q. How should researchers handle outliers or conflicting results in this compound’s dose-response experiments?

- Methodological Answer : Apply Grubbs’ test for outlier detection and sensitivity analyses to assess robustness. If contradictions persist, conduct follow-up studies with expanded sample sizes or alternative assays (e.g., isothermal titration calorimetry vs. surface plasmon resonance) .

Q. What frameworks guide ethical data collection when studying this compound in human-derived models?

- Methodological Answer : Align with institutional review board (IRB) protocols for informed consent and data anonymization. For secondary data, ensure compliance with GDPR or HIPAA. Use de-identified questionnaires and secure databases (e.g., REDCap) to mitigate privacy risks .

Q. Tables: Key Methodological Considerations

| Research Stage | Critical Parameters | Tools/Techniques |

|---|---|---|

| Synthesis | Purity (>95%), stereochemical validation | NMR, HPLC, X-ray crystallography |

| Bioactivity Screening | Dose-response curves, IC50/EC50 values | High-throughput screening, RT-qPCR |

| Data Integration | Cross-modal biomarker identification | PCA, machine learning (Python/R libraries) |

属性

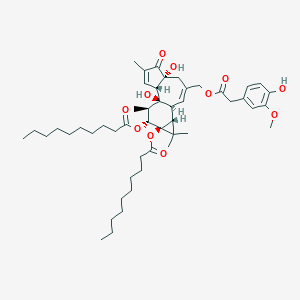

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40(51)59-45-33(4)48(56)36(43-46(5,6)49(43,45)60-41(52)23-21-19-17-15-13-11-9-2)27-35(30-47(55)39(48)26-32(3)44(47)54)31-58-42(53)29-34-24-25-37(50)38(28-34)57-7/h24-28,33,36,39,43,45,50,55-56H,8-23,29-31H2,1-7H3/t33-,36+,39-,43-,45-,47-,48-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGOIXWTPMLJIK-FPBOOSLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H72O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。